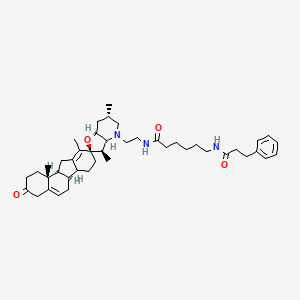

KAAD-Cyclopamine

Description

Properties

Molecular Formula |

C44H63N3O4 |

|---|---|

Molecular Weight |

698.0 g/mol |

IUPAC Name |

N-[2-[(3'R,3'aS,6'S,6aS,6bS,7'aR,9R,11aS,11bR)-3',6',10,11b-tetramethyl-3-oxospiro[1,2,4,6,6a,6b,7,8,11,11a-decahydrobenzo[a]fluorene-9,2'-3,3a,5,6,7,7a-hexahydrofuro[3,2-b]pyridine]-4'-yl]ethyl]-6-(3-phenylpropanoylamino)hexanamide |

InChI |

InChI=1S/C44H63N3O4/c1-29-25-39-42(47(28-29)24-23-46-40(49)13-9-6-10-22-45-41(50)17-14-32-11-7-5-8-12-32)31(3)44(51-39)21-19-35-36-16-15-33-26-34(48)18-20-43(33,4)38(36)27-37(35)30(44)2/h5,7-8,11-12,15,29,31,35-36,38-39,42H,6,9-10,13-14,16-28H2,1-4H3,(H,45,50)(H,46,49)/t29-,31+,35-,36-,38-,39+,42-,43-,44-/m0/s1 |

InChI Key |

WDHRPWOAMDJICD-FOAQWNCLSA-N |

Isomeric SMILES |

C[C@H]1C[C@@H]2[C@H]([C@H]([C@]3(O2)CC[C@H]4[C@@H]5CC=C6CC(=O)CC[C@@]6([C@H]5CC4=C3C)C)C)N(C1)CCNC(=O)CCCCCNC(=O)CCC7=CC=CC=C7 |

Canonical SMILES |

CC1CC2C(C(C3(O2)CCC4C5CC=C6CC(=O)CCC6(C5CC4=C3C)C)C)N(C1)CCNC(=O)CCCCCNC(=O)CCC7=CC=CC=C7 |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of KAAD-Cyclopamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

KAAD-cyclopamine is a potent and more soluble derivative of the naturally occurring steroidal alkaloid, cyclopamine.[1] It has emerged as a critical tool in the study of the Hedgehog (Hh) signaling pathway, a crucial cascade in embryonic development and a significant contributor to the pathogenesis of various cancers when aberrantly activated.[2][3] This technical guide provides a comprehensive overview of the mechanism of action of KAAD-cyclopamine, focusing on its direct interaction with the Smoothened (Smo) receptor and the subsequent downstream effects on the Hh pathway. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this inhibitory molecule.

The Hedgehog Signaling Pathway: A Brief Overview

The Hedgehog signaling pathway is a highly conserved signal transduction pathway that plays a pivotal role in embryonic patterning and cell differentiation.[4] In vertebrates, the pathway is initiated by the binding of one of three Hh ligands (Sonic, Indian, or Desert hedgehog) to the 12-pass transmembrane receptor Patched (Ptch).[5] In the absence of a Hh ligand, Ptch actively inhibits the 7-pass transmembrane protein Smoothened (Smo), preventing its localization to the primary cilium and keeping the pathway in an "off" state. This leads to the proteolytic processing of the Gli family of transcription factors (Gli1, Gli2, and Gli3) into their repressor forms, which then translocate to the nucleus to inhibit the transcription of Hh target genes.

Upon Hh ligand binding to Ptch, the inhibition of Smo is relieved. Smo then translocates to the primary cilium, initiating a signaling cascade that prevents the cleavage of Gli proteins into their repressor forms. The full-length activator forms of Gli proteins accumulate and translocate to the nucleus, where they activate the transcription of Hh target genes, including GLI1 and PTCH1 itself (in a negative feedback loop), thereby turning the pathway "on".

Core Mechanism of KAAD-Cyclopamine Action

The primary mechanism of action of KAAD-cyclopamine is the direct inhibition of the Smoothened receptor. Unlike the natural ligand which binds to Patched, KAAD-cyclopamine bypasses Ptch and binds directly to the heptahelical bundle of Smo. This interaction locks Smo in an inactive conformation, effectively mimicking the inhibitory effect of Ptch and keeping the Hedgehog signaling pathway in its "off" state, even in the presence of Hh ligands or in cases of Ptch inactivation mutations.

Direct Binding to Smoothened

Compelling evidence for the direct binding of cyclopamine derivatives to Smo has been established through various experimental approaches. Photoaffinity and fluorescent derivatives of cyclopamine have demonstrated specific binding to the heptahelical bundle of Smo. This binding is crucial for its inhibitory activity. The interaction is thought to induce a conformational change in Smo, preventing its activation and subsequent downstream signaling.

Quantitative Data Summary

The potency and binding affinity of KAAD-cyclopamine have been quantified in several key studies. The following tables summarize the critical quantitative data associated with its mechanism of action.

| Parameter | Value | Assay | Reference |

| IC50 | 20 nM | Shh-LIGHT2 Assay | |

| IC50 | 3 nM | Purmorphamine-induced pathway activation | |

| Dissociation Constant (Kd) | 23 nM | BODIPY-cyclopamine competition assay |

Table 1: Potency and Binding Affinity of KAAD-cyclopamine

| Downstream Target Gene | Effect of KAAD-cyclopamine Treatment | Cell Line | Reference |

| Gli1 | >70% reduction in expression | ASZ001 (mouse basal cell carcinoma) | |

| Hip | >70% reduction in expression | ASZ001 (mouse basal cell carcinoma) | |

| Gli1 | Down-regulation | E3LZ10.7 (pancreatic cancer) | |

| Ptch | Down-regulation | E3LZ10.7 (pancreatic cancer) | |

| Snail | Down-regulation | E3LZ10.7 (pancreatic cancer) |

Table 2: Effect of KAAD-cyclopamine on Downstream Hedgehog Target Gene Expression

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of KAAD-cyclopamine.

BODIPY-cyclopamine Competition Binding Assay

This assay is used to determine the binding affinity of KAAD-cyclopamine to Smoothened by measuring its ability to compete with a fluorescently labeled cyclopamine derivative, BODIPY-cyclopamine.

Materials:

-

HEK293T or COS-1 cells

-

Expression vector for mouse Smoothened (mSmo)

-

BODIPY-cyclopamine (fluorescent ligand)

-

KAAD-cyclopamine (competitor)

-

Transfection reagent

-

Flow cytometer or fluorescence microscope

Protocol:

-

Cell Culture and Transfection: Culture HEK293T or COS-1 cells in appropriate media. Transiently transfect the cells with the mSmo expression vector using a suitable transfection reagent.

-

Cell Preparation: After 24-48 hours of transfection, harvest the cells.

-

Competition Binding: Incubate the transfected cells with a fixed concentration of BODIPY-cyclopamine and varying concentrations of KAAD-cyclopamine for a specified time at 37°C.

-

Washing: Wash the cells to remove unbound ligands.

-

Analysis: Analyze the fluorescence intensity of the cells using a flow cytometer or fluorescence microscope. The decrease in fluorescence intensity with increasing concentrations of KAAD-cyclopamine indicates competitive binding.

-

Data Analysis: Plot the fluorescence intensity against the concentration of KAAD-cyclopamine to determine the IC50, from which the dissociation constant (Kd) can be calculated.

Photoaffinity Labeling (PA-cyclopamine) Cross-linking Assay

This assay provides direct evidence of the binding of cyclopamine derivatives to Smoothened through covalent cross-linking.

Materials:

-

COS-1 cells

-

Expression vector for Smo-Myc3

-

125I-labeled PA-cyclopamine (photoaffinity probe)

-

KAAD-cyclopamine (competitor)

-

UV cross-linker (254 nm)

-

SDS-PAGE and autoradiography equipment

Protocol:

-

Cell Culture and Transfection: Culture COS-1 cells and transfect with the Smo-Myc3 expression vector.

-

Incubation with Probe: Two days post-transfection, incubate the cells with 125I-labeled PA-cyclopamine in the presence or absence of varying concentrations of KAAD-cyclopamine for 10 minutes at 37°C.

-

UV Cross-linking: Expose the cells to 254-nm UV light to activate the photoaffinity probe and induce covalent cross-linking to interacting proteins.

-

Cell Lysis and Immunoprecipitation: Lyse the cells and immunoprecipitate the Smo-Myc3 protein using an anti-Myc antibody.

-

Analysis: Analyze the immunoprecipitated proteins by SDS-PAGE followed by autoradiography. A decrease in the radiolabeled band corresponding to Smo-Myc3 in the presence of KAAD-cyclopamine confirms competitive binding.

Visualizations

Hedgehog Signaling Pathway: OFF State

Caption: In the absence of Hedgehog ligand, Patched inhibits Smoothened.

Hedgehog Signaling Pathway: ON State

Caption: Hedgehog ligand binding to Patched relieves Smoothened inhibition.

KAAD-Cyclopamine Mechanism of Action

Caption: KAAD-cyclopamine directly binds to and inhibits Smoothened.

Experimental Workflow: BODIPY-cyclopamine Competition Assay

Caption: Workflow for determining binding affinity via competition assay.

Conclusion

KAAD-cyclopamine serves as a powerful and specific inhibitor of the Hedgehog signaling pathway through its direct interaction with the Smoothened receptor. Its well-characterized mechanism of action, coupled with quantifiable potency and binding affinity, makes it an invaluable tool for both basic research into Hh signaling and the development of targeted therapeutics for Hh-driven cancers. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this important molecule.

References

- 1. cmgm-new.stanford.edu [cmgm-new.stanford.edu]

- 2. Cyclopamine Inhibition of Human Breast Cancer Cell Growth Independent of Smoothened (Smo) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Blockade of Hedgehog Signaling Inhibits Pancreatic Cancer Invasion and Metastases: A New Paradigm for Combination Therapy in Solid Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. BODIPY-Cyclopamine binding assay, FACS and microscopy [bio-protocol.org]

The Role of KAAD-Cyclopamine in Hedgehog Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is implicated in the pathogenesis of various cancers, including basal cell carcinoma, medulloblastoma, and certain types of pancreatic and lung cancers. Consequently, the Hh pathway, and specifically the G protein-coupled receptor Smoothened (Smo), has emerged as a key target for therapeutic intervention. Cyclopamine, a naturally occurring steroidal alkaloid, was one of the first identified inhibitors of the Hh pathway. However, its therapeutic potential has been limited by its modest potency and poor solubility. This has led to the development of more potent synthetic derivatives, among which KAAD-cyclopamine (3-keto-N-aminoethyl-aminocaproyl-dihydrocinnamoyl-cyclopamine) has demonstrated significantly enhanced inhibitory activity. This technical guide provides an in-depth overview of the role of KAAD-cyclopamine in Hedgehog signaling, its mechanism of action, and the experimental methodologies used to characterize its effects.

Mechanism of Action: Direct Inhibition of Smoothened

The canonical Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the transmembrane receptor Patched (PTCH). In the absence of a ligand, PTCH tonically inhibits Smoothened (Smo), preventing its localization to the primary cilium and keeping the pathway in an "off" state. Upon Hh binding, the inhibitory effect of PTCH on Smo is relieved. Smo then translocates to the primary cilium, leading to the activation of the Gli family of transcription factors (Gli1, Gli2, and Gli3), which in turn regulate the expression of Hh target genes.

KAAD-cyclopamine exerts its inhibitory effect by directly binding to the Smoothened protein.[1] This interaction occurs within the heptahelical bundle of Smo.[1] By binding to this site, KAAD-cyclopamine locks Smo in an inactive conformation, preventing its ciliary translocation and subsequent activation of downstream signaling, even in the presence of Hh ligands or in cancer cells with loss-of-function mutations in PTCH.[2]

Quantitative Data Summary

The potency and binding affinity of KAAD-cyclopamine have been quantified in various assays. The following table summarizes key quantitative data for this compound.

| Parameter | Value | Assay System | Reference |

| IC50 | 20 nM | Shh-LIGHT2 reporter assay | [1] |

| KD (apparent) | 23 nM | BODIPY-cyclopamine competition binding assay | [1] |

IC50 (Half maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. KD (Dissociation constant) is a measure of the affinity of a ligand for its receptor.

Visualizing the Hedgehog Signaling Pathway and KAAD-Cyclopamine's Point of Intervention

References

The Discovery and Synthesis of KAAD-Cyclopamine: A Potent Inhibitor of the Hedgehog Signaling Pathway

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery of cyclopamine and the subsequent development of its potent analog, KAAD-cyclopamine. It details the mechanism of action of these compounds as inhibitors of the Hedgehog (Hh) signaling pathway, a critical regulator of embryonic development and a key player in the progression of certain cancers. This document includes a summary of quantitative data, detailed experimental protocols for key biological assays, and visualizations of the relevant signaling pathway and experimental workflows to support researchers in the field of drug discovery and development.

Introduction: The Serendipitous Discovery of a Teratogen

The story of cyclopamine begins not in a laboratory, but on the pastures of Idaho in the 1950s, where sheep ranchers observed a startling incidence of cyclopia in their newborn lambs.[1][2] This congenital abnormality, characterized by the development of a single eye, was eventually traced to the ingestion of the corn lily, Veratrum californicum, by pregnant ewes.[1][2] After more than a decade of research, the teratogenic agent was isolated and identified as a steroidal alkaloid, which was aptly named cyclopamine.[1]

It wasn't until years later that the molecular mechanism of cyclopamine's teratogenic effects was elucidated. Researchers discovered that cyclopamine is a specific inhibitor of the Hedgehog (Hh) signaling pathway, a crucial pathway involved in embryonic patterning. This discovery transformed cyclopamine from a curious natural toxin into a valuable tool for developmental biology and a lead compound for the development of anticancer therapeutics.

The Hedgehog Signaling Pathway: A Key Regulator of Development and Disease

The Hedgehog signaling pathway is a highly conserved signal transduction pathway that plays a fundamental role in embryonic development, including cell fate specification, proliferation, and tissue patterning. In adult organisms, the Hh pathway is generally inactive but can be reactivated for tissue maintenance and repair. However, aberrant activation of this pathway has been implicated in the development and progression of various cancers, including basal cell carcinoma, medulloblastoma, and certain types of gliomas.

The core of the Hh pathway involves a series of protein interactions. In the absence of a Hedgehog ligand (such as Sonic Hedgehog, Shh), the transmembrane receptor Patched (PTCH) inhibits the activity of another transmembrane protein, Smoothened (SMO). This inhibition prevents SMO from translocating to the primary cilium, leading to the proteolytic cleavage of the Gli family of transcription factors (Gli1, Gli2, and Gli3) into their repressor forms. These Gli repressors then translocate to the nucleus and inhibit the transcription of Hh target genes.

Upon binding of an Hh ligand to PTCH, the inhibition of SMO is relieved. SMO then accumulates in the primary cilium and initiates a downstream signaling cascade that prevents the cleavage of Gli proteins. The full-length Gli activator proteins translocate to the nucleus and induce the expression of Hh target genes, which are involved in cell proliferation, survival, and differentiation.

KAAD-Cyclopamine: A More Potent Synthetic Analog

While cyclopamine was a groundbreaking discovery, its therapeutic potential was limited by its modest potency and poor solubility. This led to the development of semi-synthetic derivatives with improved pharmacological properties. Among these, KAAD-cyclopamine (3-keto-N-aminoethyl-N'-aminocaproyl-dihydrocinnamoyl-cyclopamine) emerged as a significantly more potent inhibitor of the Hh pathway.

KAAD-cyclopamine was developed by modifying the cyclopamine molecule at the 3-position, which was found to be tolerant to the addition of bulky groups. This modification resulted in a compound with a reported 10 to 20-fold increase in biological potency compared to the parent cyclopamine.

Synthesis of KAAD-Cyclopamine

KAAD-cyclopamine is a semi-synthetic derivative of cyclopamine. The synthesis involves a five-step process starting from natural cyclopamine. The detailed experimental protocol for this synthesis is reported in the supplementary materials of Chen et al. (2002), Genes & Development, 16(21), 2743-8. Unfortunately, this supplementary information is not publicly available through current search capabilities. The synthesis generally involves the modification of the 3-hydroxyl group of cyclopamine to introduce the keto-aminoethyl-aminocaproyl-dihydrocinnamoyl side chain.

Quantitative Data

The enhanced potency of KAAD-cyclopamine has been demonstrated in various cell-based assays. Below is a summary of the key quantitative data for KAAD-cyclopamine and its parent compound, cyclopamine.

| Compound | Assay | Cell Line | IC50 Value | Reference |

| KAAD-Cyclopamine | Shh-LIGHT2 | NIH-3T3 | 20 nM | |

| KAAD-Cyclopamine | Purmorphamine-induced pathway activation | Shh-LIGHT2 | 3 nM (with 1 µM purmorphamine) | |

| KAAD-Cyclopamine | Purmorphamine-induced pathway activation | Shh-LIGHT2 | 100 nM (with 10 µM purmorphamine) | |

| KAAD-Cyclopamine | Competitive Binding (vs. BODIPY-cyclopamine) | - | Kd = 23 nM | |

| Cyclopamine | Shh-LIGHT2 | NIH-3T3 | 300 nM |

Table 1: Quantitative analysis of KAAD-cyclopamine and cyclopamine activity.

Experimental Protocols

Shh-LIGHT2 Luciferase Reporter Assay

The Shh-LIGHT2 assay is a widely used cell-based reporter assay to quantify the activity of the Hedgehog signaling pathway. It utilizes a clonal NIH-3T3 cell line that has been stably transfected with a Gli-dependent firefly luciferase reporter and a constitutive Renilla luciferase reporter for normalization.

Objective: To determine the inhibitory concentration (IC50) of a test compound (e.g., KAAD-cyclopamine) on Hedgehog pathway activation.

Materials:

-

Shh-LIGHT2 cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Sonic Hedgehog (Shh) conditioned medium or a small molecule SMO agonist (e.g., purmorphamine)

-

Test compound (e.g., KAAD-cyclopamine) dissolved in a suitable solvent (e.g., DMSO)

-

96-well cell culture plates

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Procedure:

-

Cell Seeding: Seed Shh-LIGHT2 cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

-

Cell Starvation: Once the cells are confluent, replace the growth medium with a low-serum medium (e.g., DMEM with 0.5% FBS) and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the test compound in the low-serum medium. Add the diluted compound to the appropriate wells. Include a vehicle control (e.g., DMSO) and a positive control (no inhibitor).

-

Pathway Activation: Add a constant concentration of Shh conditioned medium or a small molecule SMO agonist (e.g., purmorphamine) to all wells except for the negative control wells.

-

Incubation: Incubate the plate for 30-48 hours at 37°C in a CO2 incubator.

-

Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for variations in cell number and transfection efficiency.

-

Plot the normalized luciferase activity against the logarithm of the test compound concentration.

-

Fit the data to a dose-response curve to determine the IC50 value.

-

Conclusion

The discovery of cyclopamine and the subsequent development of its more potent analog, KAAD-cyclopamine, represent a significant advancement in our understanding and ability to therapeutically target the Hedgehog signaling pathway. From its origins as a sheep teratogen to its current status as a powerful research tool and a precursor to FDA-approved cancer drugs, the story of cyclopamine highlights the importance of natural product research in modern drug discovery. The enhanced potency and improved properties of KAAD-cyclopamine make it a valuable asset for researchers investigating the role of Hh signaling in development and disease, and for drug development professionals seeking to design the next generation of Hh pathway inhibitors. This guide provides a foundational resource for these endeavors, summarizing the key data and experimental protocols necessary to work with this important class of molecules.

References

An In-depth Technical Guide to the Teratogenic Effects of Cyclopamine and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopamine, a steroidal alkaloid isolated from the plant Veratrum californicum, is a potent teratogen known to cause severe developmental abnormalities, most notably cyclopia and holoprosencephaly.[1][2][3] Its teratogenic activity stems from the specific inhibition of the Hedgehog (Hh) signaling pathway, a crucial regulator of embryonic development.[4][5] This technical guide provides a comprehensive overview of the teratogenic effects of cyclopamine and its derivatives, with a focus on quantitative data, detailed experimental protocols, and the underlying molecular mechanisms. This document is intended to serve as a resource for researchers in developmental biology, toxicology, and drug development.

Introduction to Cyclopamine and its Teratogenic Potential

The discovery of cyclopamine's teratogenic properties dates back to observations of outbreaks of cyclopic lambs in the 1950s, which were linked to the maternal ingestion of Veratrum californicum. Subsequent research identified cyclopamine and the related alkaloid jervine as the causative agents. These natural products have since become invaluable tools for studying the Hedgehog signaling pathway and its role in both normal development and disease. The teratogenic effects of cyclopamine are not limited to sheep, with studies demonstrating similar malformations in a variety of animal models, including chicks, mice, rats, and hamsters.

The clinical relevance of Hedgehog pathway inhibitors has expanded significantly with the development of synthetic derivatives for therapeutic use. Molecules such as vismodegib and sonidegib, which are derivatives of cyclopamine, are approved for the treatment of certain cancers, including basal cell carcinoma. However, their potent teratogenicity remains a major concern, necessitating stringent risk management protocols for their clinical use.

Mechanism of Action: Inhibition of the Hedgehog Signaling Pathway

Cyclopamine and its derivatives exert their teratogenic effects by directly inhibiting the Hedgehog signaling pathway. This pathway plays a critical role in embryonic patterning, cell proliferation, and differentiation.

The canonical Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic hedgehog, Shh) to the transmembrane receptor Patched (PTCH). In the absence of a ligand, PTCH represses the activity of another transmembrane protein, Smoothened (SMO). Upon ligand binding, this repression is relieved, allowing SMO to activate a downstream signaling cascade that culminates in the activation of the GLI family of transcription factors. These transcription factors then translocate to the nucleus and regulate the expression of target genes involved in development.

Cyclopamine acts as a direct antagonist of SMO. It binds to the heptahelical bundle of SMO, preventing its activation and thereby blocking the downstream signaling cascade. This inhibition of Hh signaling during critical periods of embryonic development leads to the characteristic malformations associated with cyclopamine exposure.

Quantitative Data on Teratogenic Effects

The teratogenic effects of cyclopamine and its derivatives are dose-dependent and vary across species and developmental stages. The following tables summarize key quantitative data from published studies.

Table 1: Teratogenic Effects of Cyclopamine in Various Animal Models

| Animal Model | Administration Route | Dose/Concentration | Gestational Day of Administration | Observed Teratogenic Effects | Incidence | Reference |

| Mouse | Osmotic Pump Infusion | 160 mg/kg/day | E8.25 | Cleft lip and palate | 30% of litters | |

| Whole Embryo Culture | 2.0 µM | - | Reduced frontonasal process/midbrain ratio | Lowest Observable Effect Level | ||

| Chick | In ovo injection | 5 µg | Stage 9 | Improper forebrain, limb, and cartilage formation | - | |

| Neural Plate Explants | 20-100 nM | - | Blocked response to recombinant Shh-N | Dose-dependent | ||

| Hamster | Gavage | - | Day 7 | Cebocephaly, harelip/cleft palate, exencephaly | High sensitivity | |

| Rat | Gavage | 60 mg/day | Days 6-9 | Cebocephaly, microphthalmia | Lower incidence than hamsters |

Table 2: Teratogenic Effects of Jervine (a Cyclopamine-related Alkaloid)

| Animal Model | Administration Route | Dose | Gestational Day of Administration | Observed Teratogenic Effects | Reference |

| Mouse | Gavage | 70, 150, or 300 mg/kg | Day 8, 9, or 10 | Cleft lip/palate, mandibular micrognathia/agnathia, limb malformations | |

| Hamster | Gavage | - | Day 7 | Cebocephaly, harelip/cleft palate, exencephaly | |

| Rat | Gavage | - | - | Not teratogenic in this study | |

| Rat (cultured embryo) | In vitro | 1-5 µg/ml | - | Oblong-head appearance, ventrally displaced optic vesicles |

Table 3: Embryo-fetal Toxicity of Clinically Used Hedgehog Pathway Inhibitors

| Compound | Animal Model | Administration Route | Dose | Gestational Day of Administration | Observed Effects | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Vismodegib | Rat | Oral Gavage | 10 mg/kg/day | 6 to 17 | Absent/fused digits, craniofacial abnormalities, anorectal defect | | | | Rat | Oral Gavage | ≥60 mg/kg/day | 6 to 17 | 100% embryolethality | | | Sonidegib | Rabbit | Oral | ≥ 5 mg/kg/day | - | Abortion, complete resorption of fetuses, severe malformations (vertebral, limb, digit, craniofacial) | |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of teratogenicity. The following sections outline key experimental protocols cited in the literature.

In Vivo Teratogenicity Studies in Mice

4.1.1. Administration via Oral Gavage

This method is commonly used for bolus administration of test compounds.

-

Preparation of Dosing Solution: Cyclopamine is often formulated in a vehicle to enhance solubility and stability. A common vehicle is a 10% (w/wt) solution of hydroxypropyl-β-cyclodextrin (HPBCD) in sterile water. The desired concentration of cyclopamine is suspended in the vehicle.

-

Animal Model: Timed-pregnant female mice (e.g., C57BL/6J strain) are used. The day a vaginal plug is observed is designated as embryonic day 0.5 (E0.5).

-

Dosing Procedure:

-

Gently restrain the pregnant mouse.

-

Using a stainless steel feeding needle of appropriate size (e.g., 18 G, 1.5 inches, curved with a 2.25 mm ball tip), administer the cyclopamine suspension directly into the stomach.

-

The volume administered is typically calculated based on the animal's body weight (e.g., 5-10 ml/kg).

-

Administer the dose at the specific gestational day(s) relevant to the developmental processes being studied (e.g., E8.0-E10.0 for craniofacial development).

-

-

Embryo Collection and Analysis: At a predetermined time point (e.g., E16.5-E18.5), pregnant females are euthanized, and the embryos are collected. The embryos are then examined for gross morphological defects, particularly craniofacial malformations.

4.1.2. Continuous Administration via Osmotic Pumps

This method allows for continuous, steady-state exposure to the test compound.

-

Pump Preparation:

-

ALZET® micro-osmotic pumps are filled with a sterile solution of cyclopamine in a suitable vehicle (e.g., 30% HPBCD). The concentration is calculated to achieve the desired daily dose based on the pump's flow rate and duration.

-

The filled pumps are primed by incubating them in sterile saline at 37°C for a specified period before implantation.

-

-

Surgical Implantation:

-

Anesthetize the pregnant mouse.

-

Shave and sterilize the skin on the back, in the mid-scapular region.

-

Make a small incision and create a subcutaneous pocket using a hemostat.

-

Insert the primed osmotic pump into the pocket, delivery portal first.

-

Close the incision with wound clips or sutures.

-

-

Post-operative Care and Embryo Analysis: Provide appropriate post-operative care, including analgesics. Embryos are collected and analyzed as described for the oral gavage method.

Mouse Whole Embryo Culture

This in vitro technique allows for the direct exposure of embryos to teratogens, bypassing maternal metabolism and placental transfer.

-

Embryo Explantation:

-

Euthanize a pregnant mouse at the desired gestational stage (e.g., E9.0).

-

Dissect the uterus and isolate the decidual swellings.

-

Under a dissecting microscope, carefully remove the decidua and Reichert's membrane to expose the yolk sac-enclosed embryo.

-

-

Culture System:

-

Prepare culture medium, which typically consists of CO2-saturated male rat serum.

-

Place individual embryos in culture bottles containing the medium.

-

Add cyclopamine (dissolved in a suitable solvent like ethanol or DMSO) to the culture medium to achieve the desired final concentration. A vehicle control group should be included.

-

-

Incubation and Assessment:

-

Place the culture bottles on a rotator in an incubator at 37°C for a specified period (e.g., 24-48 hours).

-

After the culture period, assess the embryos for developmental parameters such as somite number, heart rate, and morphological scoring of various structures, including the neural tube and craniofacial features.

-

Assessment of Craniofacial Defects

A thorough evaluation of craniofacial morphology is essential for characterizing the teratogenic effects of Hedgehog pathway inhibitors.

-

Gross Morphological Examination: Visually inspect fixed embryos under a dissecting microscope for obvious defects such as cleft lip, cleft palate, and cyclopia.

-

Skeletal Staining: Use Alcian Blue and Alizarin Red staining to visualize cartilage and bone, respectively, in late-stage embryos or neonates. This allows for the detailed examination of skeletal elements of the skull.

-

Micro-Computed Tomography (microCT): This non-invasive imaging technique provides high-resolution, three-dimensional images of embryonic structures.

-

Fix embryos in a suitable fixative (e.g., 4% paraformaldehyde).

-

Process the samples with a contrast agent if necessary.

-

Scan the embryos using a microCT scanner.

-

Reconstruct the 3D images and perform morphometric analysis to quantify changes in craniofacial structures.

-

Immunohistochemistry for Hedgehog Pathway Components

Immunohistochemistry can be used to visualize the expression and localization of proteins in the Hedgehog signaling pathway within embryonic tissues, providing mechanistic insights into the effects of cyclopamine.

-

Tissue Preparation:

-

Fix embryos in 4% paraformaldehyde and embed in paraffin.

-

Cut thin sections (e.g., 5-10 µm) and mount them on slides.

-

-

Staining Procedure:

-

Deparaffinize and rehydrate the tissue sections.

-

Perform antigen retrieval to unmask the epitopes.

-

Block non-specific binding sites with a blocking buffer.

-

Incubate with a primary antibody specific for a Hedgehog pathway protein (e.g., Shh, Ptch1, Smo, Gli1).

-

Incubate with a labeled secondary antibody.

-

Use a detection system (e.g., DAB) to visualize the antibody binding.

-

Counterstain with hematoxylin to visualize cell nuclei.

-

-

Analysis: Examine the slides under a microscope to determine the spatial and temporal expression patterns of the target protein in control versus cyclopamine-treated embryos.

Conclusion

Cyclopamine and its derivatives are potent teratogens that act by inhibiting the Hedgehog signaling pathway. Their ability to induce severe, dose-dependent developmental abnormalities in a range of animal models underscores the critical role of this pathway in embryogenesis. The quantitative data and experimental protocols summarized in this guide provide a valuable resource for researchers investigating the mechanisms of teratogenesis, the intricacies of the Hedgehog pathway, and the developmental safety of novel therapeutics. A thorough understanding of the teratogenic effects of these compounds is essential for both basic research and the safe clinical application of Hedgehog pathway inhibitors in oncology and other fields.

References

- 1. Embryofetal development study of vismodegib, a hedgehog pathway inhibitor, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The teratogenic Veratrum alkaloid cyclopamine inhibits sonic hedgehog signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cyclopamine, an Antagonist of Hedgehog (Hh) Signaling Pathway, Reduces the Hatching Rate of Parthenogenetic Murine Embryos [e-jarb.org]

- 4. fda.gov [fda.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

The Impact of KAAD-Cyclopamine on Developmental Biology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

KAAD-cyclopamine, a potent derivative of the naturally occurring steroidal alkaloid cyclopamine, has emerged as a critical tool in the study of developmental biology and a potential therapeutic agent in oncology.[1][2] Its primary mechanism of action lies in the specific inhibition of the Sonic Hedgehog (Shh) signaling pathway, a crucial regulator of embryonic patterning, cell proliferation, and differentiation.[3][4] Dysregulation of the Shh pathway is implicated in various congenital malformations and cancers, making targeted inhibitors like KAAD-cyclopamine invaluable for both basic research and clinical investigation.[3] This technical guide provides an in-depth overview of KAAD-cyclopamine's effects on developmental biology, presenting key quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and experimental applications.

Mechanism of Action: Inhibition of the Sonic Hedgehog Signaling Pathway

The Sonic Hedgehog signaling pathway is a conserved signaling cascade essential for the development of numerous tissues and organs. In the absence of the Hedgehog ligand, the transmembrane receptor Patched (Ptch) inhibits the activity of a G protein-coupled receptor-like protein, Smoothened (Smo). Upon binding of Shh to Ptch, this inhibition is relieved, allowing Smo to transduce the signal downstream, ultimately leading to the activation of the Gli family of transcription factors and the expression of target genes that regulate cell fate and proliferation.

KAAD-cyclopamine exerts its inhibitory effect by directly binding to the heptahelical bundle of Smoothened. This binding event locks Smo in an inactive conformation, preventing its downstream signaling even in the presence of the Shh ligand. KAAD-cyclopamine is a more potent derivative of cyclopamine, exhibiting a significantly higher affinity for Smo and, consequently, greater inhibitory activity on the Shh pathway.

Quantitative Data on KAAD-Cyclopamine Activity

The potency of KAAD-cyclopamine as an inhibitor of the Shh pathway has been quantified in various cell-based assays. The half-maximal inhibitory concentration (IC50) is a key metric for evaluating the effectiveness of a compound in inhibiting a specific biological process.

| Cell Line/Assay System | Stimulus | IC50 of KAAD-cyclopamine | Reference |

| Shh-LIGHT2 (NIH-3T3 cells) | Shh-N conditioned media | 20 nM | |

| Shh-LIGHT2 (NIH-3T3 cells) | 1 µM Purmorphamine | 3 nM | |

| Shh-LIGHT2 (NIH-3T3 cells) | 10 µM Purmorphamine | 100 nM | |

| p2Ptch-/- cells | Constitutive activation | 50 nM | |

| SmoA1-LIGHT cells | Constitutive activation | 500 nM |

Note: The Shh-LIGHT2 cell line is a widely used reporter system for assessing Hedgehog pathway activity. It contains a Gli-responsive firefly luciferase reporter, and a decrease in luciferase activity indicates pathway inhibition.

Key Experimental Protocols

Cell-Based Hedgehog Pathway Inhibition Assay

This protocol describes a common method for quantifying the inhibitory effect of KAAD-cyclopamine on the Shh pathway using the Shh-LIGHT2 reporter cell line.

Materials:

-

Shh-LIGHT2 cells (NIH-3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutive Renilla luciferase reporter)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics

-

Shh-N conditioned medium (or another pathway agonist like Purmorphamine)

-

KAAD-cyclopamine stock solution (in DMSO)

-

96-well cell culture plates

-

Dual-Luciferase® Reporter Assay System

-

Luminometer

Procedure:

-

Seed Shh-LIGHT2 cells into a 96-well plate at a density of 2 x 10^4 cells per well and allow them to adhere overnight.

-

The following day, replace the medium with DMEM containing a low serum concentration (e.g., 0.5% FBS).

-

Prepare serial dilutions of KAAD-cyclopamine in low-serum DMEM.

-

Add the desired concentrations of KAAD-cyclopamine to the wells. Include a vehicle control (DMSO) and a positive control (pathway agonist alone).

-

After a 2-hour pre-incubation with KAAD-cyclopamine, add the Shh pathway agonist (e.g., Shh-N conditioned medium or purmorphamine) to the appropriate wells.

-

Incubate the plate for an additional 48 hours at 37°C in a humidified incubator with 5% CO2.

-

Lyse the cells and measure firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol for the Dual-Luciferase® Reporter Assay System.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for variations in cell number and transfection efficiency.

-

Calculate the percent inhibition for each concentration of KAAD-cyclopamine relative to the agonist-only control and determine the IC50 value by fitting the data to a dose-response curve.

In Vivo Administration in Developmental Biology Models (e.g., Chick Embryo)

This protocol provides a general guideline for administering KAAD-cyclopamine to chick embryos to study its effects on development.

Materials:

-

Fertilized chicken eggs

-

Incubator maintained at 38°C

-

KAAD-cyclopamine solution (e.g., dissolved in ethanol and diluted in a carrier solution)

-

Fine-gauge needles (e.g., 30-gauge)

-

Egg candler

-

Dissecting microscope

Procedure:

-

Incubate fertilized chicken eggs at 38°C to the desired developmental stage (e.g., Hamburger-Hamilton stage 10 for neural tube development studies).

-

"Window" the eggs by carefully removing a small piece of the shell to expose the embryo.

-

Prepare the desired concentration of KAAD-cyclopamine in a sterile carrier solution.

-

Using a fine-gauge needle under a dissecting microscope, inject a small volume (e.g., 1-5 µL) of the KAAD-cyclopamine solution into the amniotic sac or another relevant embryonic compartment.

-

Seal the window with sterile tape and return the eggs to the incubator.

-

Incubate the embryos for the desired period to observe developmental effects.

-

At the end of the experimental period, harvest the embryos and analyze for morphological changes, gene expression patterns (e.g., via in situ hybridization for Shh target genes), and other developmental markers.

Mandatory Visualizations

References

- 1. chm.bris.ac.uk [chm.bris.ac.uk]

- 2. Pharmacology of Veratrum californicum Alkaloids as Hedgehog Pathway Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hedgehog signaling pathway and its targets for treatment in basal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cancer-research-network.com [cancer-research-network.com]

Structural Insights into Cyclopamine and its Potent Derivative, KAAD-Cyclopamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and functional differences between the steroidal alkaloid cyclopamine and its semi-synthetic, more potent derivative, KAAD-cyclopamine. Both compounds are notable inhibitors of the Hedgehog (Hh) signaling pathway, a critical regulator of embryonic development and a pathway frequently dysregulated in various cancers. This document outlines their chemical structures, comparative biological activities, and the experimental methodologies used for their characterization.

Core Structural Differences and Chemical Properties

Cyclopamine is a naturally occurring teratogen isolated from the corn lily (Veratrum californicum)[1]. Its structure consists of a C-nor-D-homosteroid backbone fused to a substituted piperidine ring system[2]. KAAD-cyclopamine is a derivative synthesized from cyclopamine to enhance its solubility and biological potency[1][3].

The primary structural modification in KAAD-cyclopamine is the addition of a 3-keto-N-(aminoethyl-aminocaproyl-dihydrocinnamoyl) group to the cyclopamine scaffold. This modification significantly alters the molecule's physicochemical properties, leading to improved performance in biological assays.

| Property | Cyclopamine | KAAD-Cyclopamine |

| Chemical Formula | C₂₇H₄₁NO₂[1] | C₄₄H₆₃N₃O₄ |

| Molecular Weight | 411.63 g/mol | 697.99 g/mol |

| Appearance | White to off-white crystals | White to light yellow solid |

| Core Structure | Steroidal alkaloid | Modified steroidal alkaloid |

Mechanism of Action: Inhibition of the Hedgehog Signaling Pathway

The Hedgehog signaling pathway plays a crucial role in cell growth, differentiation, and patterning. In the canonical pathway, the binding of a Hedgehog ligand (e.g., Sonic hedgehog, Shh) to the transmembrane receptor Patched (PTCH) alleviates its inhibition of the G protein-coupled receptor-like protein Smoothened (Smo). This allows Smo to activate the GLI family of transcription factors, which then translocate to the nucleus and induce the expression of target genes.

Both cyclopamine and KAAD-cyclopamine exert their biological effects by directly binding to and inhibiting the Smoothened (Smo) receptor. This inhibition prevents the downstream activation of GLI transcription factors, thereby blocking the entire signaling cascade. This mechanism of action makes them valuable tools for studying Hh signaling and potential therapeutic agents for cancers driven by aberrant Hh pathway activation.

Comparative Biological Activity

The structural modifications of KAAD-cyclopamine result in a significant increase in its inhibitory potency compared to the parent compound, cyclopamine. This is evident from the lower concentrations required to achieve 50% inhibition (IC₅₀) in cell-based assays.

| Compound | Assay | IC₅₀ | Apparent Dissociation Constant (K_d) |

| Cyclopamine | Shh-LIGHT2 | ~300 nM | Not explicitly found |

| KAAD-Cyclopamine | Shh-LIGHT2 | ~20 nM | ~23 nM |

| KAAD-Cyclopamine | Purmorphamine-induced pathway activation | 3 nM (with 1 µM purmorphamine) | |

| KAAD-Cyclopamine | Purmorphamine-induced pathway activation | 100 nM (with 10 µM purmorphamine) |

Experimental Protocols

Synthesis of KAAD-Cyclopamine from Cyclopamine

Shh-LIGHT2 Reporter Assay for Hedgehog Pathway Activity

The Shh-LIGHT2 assay is a widely used cell-based method to quantify the activity of the Hedgehog signaling pathway. It utilizes a clonal NIH-3T3 cell line that has been stably transfected with two reporter constructs: a Gli-dependent firefly luciferase reporter and a constitutive Renilla luciferase reporter, which serves as an internal control for normalization.

Methodology:

-

Cell Culture: Shh-LIGHT2 cells are cultured to confluency in 96-well plates.

-

Treatment: The cells are then treated with the test compounds (e.g., cyclopamine, KAAD-cyclopamine) in the presence of a Hedgehog pathway agonist, such as a purified N-terminal fragment of Sonic hedgehog (Shh-N) or a small molecule agonist like purmorphamine.

-

Incubation: The treated cells are incubated for a defined period (e.g., 30 hours) to allow for pathway activation and reporter gene expression.

-

Lysis and Luciferase Measurement: The cells are lysed, and the firefly and Renilla luciferase activities are measured using a luminometer and a dual-luciferase reporter assay system.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in cell number and transfection efficiency. The inhibitory concentration (IC₅₀) is then calculated from the dose-response curve.

Conclusion

KAAD-cyclopamine represents a significant advancement over its natural precursor, cyclopamine, offering substantially increased potency in the inhibition of the Hedgehog signaling pathway. This enhanced activity, attributed to the specific chemical modifications of its structure, makes it a more effective research tool and a more promising candidate for further therapeutic development. The methodologies described herein provide a framework for the continued investigation and characterization of these and other modulators of the critical Hedgehog pathway.

References

The Impact of KAAD-Cyclopamine on Gli Transcription Factors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is implicated in the pathogenesis of various cancers, making it a prime target for therapeutic intervention. The Glioma-associated oncogene (Gli) family of transcription factors are the terminal effectors of the Hh cascade. This technical guide provides an in-depth analysis of KAAD-Cyclopamine, a potent derivative of cyclopamine, and its impact on Gli transcription factors. We will explore its mechanism of action, present quantitative data on its inhibitory effects, provide detailed experimental protocols for assessing its activity, and visualize the underlying molecular pathways.

Introduction to the Hedgehog Signaling Pathway and Gli Transcription Factors

The Hedgehog signaling pathway is a highly conserved signal transduction cascade essential for embryonic patterning and adult tissue maintenance.[1] In vertebrates, the pathway is initiated by the binding of one of three Hh ligands (Sonic, Indian, or Desert Hedgehog) to the twelve-pass transmembrane receptor Patched (PTCH).[1] In the absence of a Hh ligand, PTCH tonically inhibits the seven-pass transmembrane protein Smoothened (SMO).[1][2] This inhibition prevents SMO from translocating to the primary cilium, a key organelle for Hh signal transduction.

Upon Hh ligand binding to PTCH, the inhibition on SMO is relieved, allowing SMO to accumulate in the primary cilium.[1] This initiates a downstream signaling cascade that culminates in the activation of the Gli family of zinc-finger transcription factors (Gli1, Gli2, and Gli3). In the "off" state, full-length Gli proteins are part of a large cytoplasmic complex and are targeted for proteolytic processing into repressor forms (GliR). In the "on" state, activated SMO prevents this processing, leading to the accumulation of full-length activator forms of Gli (GliA) that translocate to the nucleus and induce the transcription of Hh target genes, including GLI1 and PTCH1 themselves. Dysregulation of this pathway, often through mutations in PTCH or SMO, leads to constitutive activation of Gli transcription factors and is a driving force in several cancers, including basal cell carcinoma and medulloblastoma.

KAAD-Cyclopamine: A Potent Inhibitor of the Hedgehog Pathway

KAAD-Cyclopamine is a semi-synthetic derivative of cyclopamine, a naturally occurring steroidal alkaloid isolated from the corn lily Veratrum californicum. Cyclopamine was one of the first identified inhibitors of the Hh pathway. KAAD-cyclopamine was developed to improve upon the potency and physicochemical properties of the parent compound.

Mechanism of Action

KAAD-Cyclopamine exerts its inhibitory effect by directly binding to the Smoothened (SMO) protein. Specifically, it binds to the heptahelical bundle of SMO, a core component of its transmembrane domain. This binding event locks SMO in an inactive conformation, preventing the downstream signaling cascade that leads to the activation of Gli transcription factors, even in the presence of Hh ligands or in cancer cells with inactivating mutations in PTCH.

Quantitative Analysis of KAAD-Cyclopamine's Impact on Gli Activity

The potency of KAAD-Cyclopamine in inhibiting the Hedgehog pathway and consequently Gli transcriptional activity has been quantified in various cellular assays.

| Parameter | Value | Assay System | Reference |

| IC50 | ~20 nM | Shh-LIGHT2 Luciferase Reporter Assay | |

| Kd | ~23 nM | Competition binding assay with BODIPY-cyclopamine |

Table 1: Potency of KAAD-Cyclopamine in inhibiting Hedgehog signaling.

The Shh-LIGHT2 cell line is a crucial tool for quantifying Hh pathway activity. These are NIH/3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase for normalization. Inhibition of the Hh pathway by compounds like KAAD-Cyclopamine results in a dose-dependent decrease in firefly luciferase activity.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the impact of KAAD-Cyclopamine on Gli transcription factors.

Gli-Responsive Luciferase Reporter Assay

This assay is the gold standard for quantifying the activity of the Hedgehog signaling pathway at the level of Gli-mediated transcription.

Materials:

-

Shh-LIGHT2 cells (NIH/3T3 cells stably expressing a Gli-responsive firefly luciferase reporter and a constitutive Renilla luciferase reporter)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

KAAD-Cyclopamine

-

Dual-Luciferase® Reporter Assay System (e.g., Promega)

-

96-well white, clear-bottom tissue culture plates

-

Luminometer

Procedure:

-

Cell Seeding: Seed Shh-LIGHT2 cells into a 96-well white, clear-bottom plate at a density that will result in a confluent monolayer the following day.

-

Cell Starvation: Once confluent, aspirate the growth medium and replace it with low-serum medium (e.g., DMEM with 0.5% FBS) for 16-24 hours.

-

Treatment: Prepare serial dilutions of KAAD-Cyclopamine in low-serum medium. Add the desired concentrations of KAAD-Cyclopamine to the cells. Include a vehicle control (e.g., DMSO).

-

Stimulation (Optional): To investigate the antagonistic properties of KAAD-Cyclopamine, cells can be co-treated with a Hedgehog pathway agonist, such as Sonic Hedgehog (Shh) conditioned medium or a small molecule agonist like SAG.

-

Incubation: Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator.

-

Cell Lysis: Aspirate the medium and lyse the cells according to the manufacturer's protocol for the dual-luciferase assay system.

-

Luminescence Measurement: Measure both firefly and Renilla luciferase activity using a luminometer.

-

Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal to account for variations in cell number and transfection efficiency. The results are typically expressed as a percentage of the activity observed in the stimulated control cells.

Quantitative Real-Time PCR (qPCR) for Gli Target Gene Expression

This method measures the mRNA levels of direct Gli target genes, such as GLI1 and PTCH1, to assess the downstream effects of KAAD-Cyclopamine.

Materials:

-

Cancer cell line with an active Hedgehog pathway (e.g., medulloblastoma or basal cell carcinoma cell lines)

-

KAAD-Cyclopamine

-

RNA extraction kit (e.g., Qiagen RNeasy)

-

Reverse transcription kit

-

qPCR master mix (e.g., SYBR Green-based)

-

Primers for GLI1, PTCH1, and a housekeeping gene (e.g., GAPDH or ACTB)

-

Real-time PCR instrument

Procedure:

-

Cell Treatment: Plate cells and treat with various concentrations of KAAD-Cyclopamine and a vehicle control for a specified time (e.g., 24-48 hours).

-

RNA Extraction: Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR Reaction: Set up the qPCR reactions in triplicate for each sample and each gene of interest, including the housekeeping gene for normalization. The reaction mixture typically includes cDNA template, forward and reverse primers, and qPCR master mix.

-

Thermal Cycling: Perform the qPCR using a real-time PCR instrument with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Data Analysis: Determine the cycle threshold (Ct) values for each gene. Normalize the Ct values of the target genes (GLI1, PTCH1) to the Ct value of the housekeeping gene (ΔCt). Calculate the fold change in gene expression relative to the vehicle-treated control using the ΔΔCt method.

Western Blotting for Gli1 Protein Levels

Western blotting allows for the detection and quantification of Gli1 protein levels, providing a direct measure of the impact of KAAD-Cyclopamine on the final effector of the pathway.

Materials:

-

Cell line with active Hedgehog signaling

-

KAAD-Cyclopamine

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against Gli1 (e.g., from Active Motif, diluted 1:500 - 1:2,000)

-

Primary antibody against a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Treat cells with KAAD-Cyclopamine, harvest, and lyse to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against Gli1 overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane multiple times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing steps.

-

Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize the Gli1 signal to the loading control.

Smoothened Binding Assay using BODIPY-Cyclopamine

This assay directly measures the binding of cyclopamine derivatives to SMO and can be used in a competitive format to determine the binding affinity of unlabeled compounds like KAAD-Cyclopamine.

Materials:

-

Cells overexpressing SMO (e.g., transfected HEK293 cells)

-

BODIPY-cyclopamine (fluorescently labeled cyclopamine)

-

KAAD-Cyclopamine

-

Assay buffer

-

Fluorescence microscope or plate reader

Procedure:

-

Cell Plating: Plate SMO-expressing cells in a suitable format (e.g., 96-well plate).

-

Competition: Incubate the cells with a fixed concentration of BODIPY-cyclopamine and increasing concentrations of KAAD-Cyclopamine.

-

Incubation: Incubate for a sufficient time to reach binding equilibrium.

-

Washing: Wash the cells to remove unbound fluorescent ligand.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microscope or plate reader.

-

Data Analysis: The decrease in fluorescence with increasing concentrations of KAAD-Cyclopamine is used to calculate the IC50 and subsequently the dissociation constant (Kd) for the binding of KAAD-Cyclopamine to SMO.

Visualizing the Molecular Landscape

Hedgehog Signaling Pathway and KAAD-Cyclopamine's Point of Intervention

Caption: The Hedgehog signaling pathway and the inhibitory action of KAAD-Cyclopamine on Smoothened (SMO).

Experimental Workflow for Assessing KAAD-Cyclopamine's Effect on Gli Activity

Caption: A generalized workflow for evaluating the impact of KAAD-Cyclopamine on the Hedgehog pathway.

Conclusion

KAAD-Cyclopamine is a potent and specific inhibitor of the Hedgehog signaling pathway, acting directly on Smoothened to prevent the activation of Gli transcription factors. This technical guide has provided a comprehensive overview of its mechanism of action, quantitative data on its efficacy, and detailed experimental protocols to enable researchers to effectively study its impact. The visualization of the signaling pathway and experimental workflows further aids in understanding the molecular context of KAAD-Cyclopamine's activity. As a well-characterized SMO inhibitor, KAAD-Cyclopamine remains a valuable tool for basic research into Hedgehog signaling and as a reference compound in the development of novel anticancer therapeutics targeting this critical pathway.

References

The Hedgehog Pathway: A Comprehensive Technical Guide to its Activation in Cancer

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development, orchestrating cell fate, proliferation, and tissue patterning. In adult tissues, the Hh pathway is largely quiescent, primarily involved in tissue maintenance and repair. However, aberrant reactivation of this signaling cascade is a well-established driver in a variety of human cancers. This guide provides an in-depth technical overview of the cancers in which the Hedgehog pathway is activated, the underlying molecular mechanisms, quantitative data on its prevalence, and detailed methodologies for its detection and study.

Mechanisms of Hedgehog Pathway Activation in Cancer

Aberrant activation of the Hedgehog pathway in cancer can be broadly categorized into two types:

-

Ligand-Independent (Type I): This form of activation is driven by genetic mutations in core pathway components, leading to constitutive signaling in the absence of the Hedgehog ligand. This is the hallmark of cancers such as Basal Cell Carcinoma (BCC) and a subset of Medulloblastomas. Inactivating mutations in the receptor Patched1 (PTCH1) or activating mutations in Smoothened (SMO) are the most common culprits.

-

Ligand-Dependent (Type II): In this mode, the pathway is activated by the overexpression of Hedgehog ligands (primarily Sonic Hedgehog, SHH, or Indian Hedgehog, IHH) by tumor cells. This can lead to:

-

Autocrine signaling: The cancer cell stimulates itself.

-

Paracrine signaling: The cancer cell stimulates adjacent stromal cells in the tumor microenvironment, which in turn secrete factors that support tumor growth.

-

Reverse paracrine signaling: Stromal cells secrete Hh ligands that act on the cancer cells.

-

This ligand-dependent activation is observed in a broader range of cancers, including those of the pancreas, lung, and gastrointestinal tract.

Cancers with Activated Hedgehog Signaling

The aberrant activation of the Hedgehog signaling pathway is a key oncogenic driver in several malignancies and a contributing factor in many others. The prevalence and mechanism of activation vary significantly across different cancer types.

Basal Cell Carcinoma (BCC)

Basal Cell Carcinoma, the most common human cancer, is fundamentally a disease of aberrant Hedgehog signaling. The vast majority of BCCs exhibit ligand-independent activation of the pathway.

| Component | Frequency of Genetic Alteration | Notes |

| PTCH1 (Loss-of-function) | ~70% of sporadic BCCs | Inactivating mutations lead to constitutive SMO activity. |

| SMO (Gain-of-function) | ~10-20% of sporadic BCCs | Activating mutations render SMO insensitive to PTCH1 inhibition. |

Medulloblastoma

Medulloblastoma, the most common malignant brain tumor in children, is classified into distinct molecular subgroups. The SHH subgroup is defined by the activation of the Hedgehog pathway and accounts for approximately 25-30% of all medulloblastoma cases.[1]

| Component | Frequency of Genetic Alteration in SHH Subgroup | Notes |

| PTCH1 (Loss-of-function) | Frequent, especially in children and adults | |

| SUFU (Loss-of-function) | Enriched in infant SHH medulloblastoma | SUFU is a negative regulator of GLI transcription factors. |

| SMO (Gain-of-function) | Enriched in adult SHH medulloblastoma |

Gastrointestinal Cancers

Aberrant Hedgehog signaling, primarily through ligand-dependent mechanisms, is implicated in the pathogenesis of several gastrointestinal cancers.

| Cancer Type | Frequency of Hh Pathway Activation | Key Activated Components |

| Pancreatic Cancer | ~65-70% | Overexpression of SHH.[2][3] |

| Gastric Cancer | ~64% | Elevated expression of PTCH1 or GLI1.[2] |

| Colon Cancer | Aberrantly elevated | Elevated protein levels of SHH, PTCH1, and GLI1.[4] |

Lung Cancer

Both small cell lung cancer (SCLC) and non-small cell lung cancer (NSCLC) exhibit aberrant Hedgehog signaling, which is associated with tumor progression and resistance to therapy.

| Cancer Type | Frequency of Hh Pathway Activation | Key Activated Components |

| NSCLC | 81-92% with overexpression of GLI1 and/or GLI2 | Overexpression of GLI1 and GLI2. |

| SCLC | ~67% | Positive for GLI1 expression. |

Other Cancers

Activation of the Hedgehog pathway has also been reported in several other malignancies, although the frequency and clinical significance can vary.

| Cancer Type | Frequency of Hh Pathway Activation | Key Activated Components/Notes |

| Prostate Cancer | >70% in high-grade tumors (Gleason 8-10) | High levels of PTCH1 and HIP expression. |

| Ovarian Cancer | 57.7% with elevated SHH mRNA | More frequent in endometrioid and clear cell subtypes. |

| Breast Cancer | ~30% with elevated SHH, DHH, and GLI1 | Loss of PTCH1 in ~50%, increased SMO in ~70% of DCIS. |

Signaling Pathway and Experimental Workflow Diagrams

References

- 1. The Potential Role of Hedgehog Signaling in the Luminal/Basal Phenotype of Breast Epithelia and in Breast Cancer Invasion and Metastasis [mdpi.com]

- 2. Frequent activation of the hedgehog pathway in advanced gastric adenocarcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sonic Hedgehog pathway activity in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aberrant expression of sonic hedgehog pathway in colon cancer and melanosis coli - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of KAAD-Cyclopamine in the Inhibition of Tumor Growth: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

KAAD-cyclopamine, a potent semi-synthetic derivative of the natural steroidal alkaloid cyclopamine, has emerged as a significant inhibitor of the Hedgehog (Hh) signaling pathway, a critical regulator of embryonic development and cellular proliferation. Aberrant activation of the Hh pathway is a known driver in a variety of human cancers, making it a key target for therapeutic intervention. This technical guide provides an in-depth analysis of KAAD-cyclopamine's mechanism of action, presents quantitative data on its efficacy, details relevant experimental protocols, and visualizes the underlying molecular and experimental frameworks. By directly binding to the Smoothened (Smo) receptor, a pivotal transmembrane protein in the Hh cascade, KAAD-cyclopamine effectively abrogates downstream signaling, leading to the suppression of tumor growth. This document serves as a comprehensive resource for researchers and drug development professionals working on novel cancer therapies targeting the Hedgehog pathway.

Introduction

The Hedgehog (Hh) signaling pathway is a crucial signaling cascade in embryonic development, governing cell fate, proliferation, and tissue patterning. In adult tissues, its activity is normally suppressed. However, aberrant reactivation of this pathway has been implicated in the pathogenesis of numerous malignancies, including medulloblastoma, basal cell carcinoma, and certain types of glioma and ovarian cancer.[1][2][3] The pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the Patched (Ptch) receptor, which relieves its inhibition of the G protein-coupled receptor-like protein Smoothened (Smo).[4][5] This allows Smo to activate the Gli family of transcription factors, which then translocate to the nucleus and induce the expression of target genes that promote cell proliferation and survival.

Cyclopamine, a natural product isolated from the corn lily Veratrum californicum, was one of the first identified inhibitors of the Hh pathway. While a valuable research tool, its clinical utility has been hampered by poor solubility and modest potency. This led to the development of semi-synthetic derivatives, among which KAAD-cyclopamine (3-keto-N-aminoethyl-aminocaproyl-dihydrocinnamoyl-cyclopamine) has demonstrated significantly enhanced potency. This guide focuses on the technical aspects of KAAD-cyclopamine's role in tumor growth inhibition.

Mechanism of Action: Targeting the Smoothened Receptor

KAAD-cyclopamine exerts its inhibitory effect through direct binding to the Smoothened (Smo) receptor. Specifically, it interacts with the heptahelical bundle of Smo, inducing a conformational change that prevents its activation and subsequent downstream signaling. This action is independent of the Ptch receptor and effectively blocks the pathway even in cases where it is constitutively activated due to mutations in Ptch or Smo itself.

The binding of KAAD-cyclopamine to Smo has been shown to be highly specific. For instance, a fluorescent derivative, BODIPY-cyclopamine, binds to cells expressing Smo but not to those expressing the closely related Frizzled7 receptor or Ptch. This binding can be competitively inhibited by KAAD-cyclopamine in a dose-dependent manner.

Interestingly, in cells expressing a constitutively active mutant of Smo (SmoA1), which is often retained in the endoplasmic reticulum (ER), treatment with KAAD-cyclopamine can promote its exit from the ER and translocation to the plasma membrane, a localization more akin to wild-type Smo. This suggests that KAAD-cyclopamine can modulate the conformational state of Smo, thereby inhibiting its signaling activity.

Caption: Hedgehog signaling pathway and the inhibitory action of KAAD-cyclopamine on Smoothened.

Quantitative Data on Efficacy

The potency of KAAD-cyclopamine has been quantified in various in vitro and in vivo models. It consistently demonstrates a significant improvement over its parent compound, cyclopamine.

| Parameter | Value | Assay/Model | Reference |

| IC50 | 20 nM | Shh-LIGHT2 reporter assay | |

| IC50 | 50 nM | p2Ptch-/- cells | |

| IC50 | 500 nM | SmoA1-LIGHT cells | |

| KD | 23 nM | Competitive binding with BODIPY-cyclopamine | |

| Tumor Growth Inhibition | >50% reduction in tumor area | Krt6a-cre: Ptch1neo/neo mouse model (topical application) | |

| Cell Growth Reduction | 40-60% | Adherent glioma cell lines with high Gli1 expression |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are outlines of key experimental protocols used to investigate the effects of KAAD-cyclopamine.

Cell Culture and Proliferation Assays

-

Cell Lines:

-

C3H/10T1/2 cells are often used for studying Hh pathway activation.

-

COS-1 cells are suitable for transient transfection and expression of Smo constructs for binding assays.

-

Daoy human medulloblastoma cells are a relevant cancer cell line for studying Hh pathway inhibition.

-

Glioblastoma multiforme (GBM) cell lines expressing high levels of Gli1 are used to assess the impact on tumor cell growth.

-

-

Treatment: Cells are typically seeded in appropriate culture plates and allowed to adhere overnight. KAAD-cyclopamine, dissolved in a suitable solvent such as DMSO, is then added to the culture medium at various concentrations.

-

Proliferation Assessment: Cell proliferation can be measured using standard assays such as MTT, WST-1, or by direct cell counting at specified time points after treatment.

In Vitro Binding Assays

-

Competitive Binding Assay:

-

COS-1 cells are transiently transfected with a Smo expression construct.

-

The cells are then incubated with a fluorescent derivative of cyclopamine, such as BODIPY-cyclopamine.

-

Increasing concentrations of KAAD-cyclopamine are co-incubated to determine its ability to displace the fluorescent probe.

-

Binding is quantified using fluorescence microscopy or flow cytometry. The apparent dissociation constant (KD) for KAAD-cyclopamine can be calculated from the dose-dependent inhibition of BODIPY-cyclopamine binding.

-

In Vivo Tumor Models

-

Mouse Models:

-

Genetically engineered mouse models that develop tumors due to constitutive Hh pathway activation, such as the Krt6a-cre: Ptch1neo/neo or Krtl4-cre: SmoM2YFP models, are valuable for in vivo efficacy studies.

-

-

Drug Administration: For skin tumor models, KAAD-cyclopamine can be applied topically in a suitable vehicle. For other tumor types, systemic administration routes would be required.

-

Efficacy Evaluation: Tumor size is measured regularly using calipers. At the end of the study, tumors are excised, and tissues can be processed for histological analysis and gene expression studies to confirm the inhibition of Hh target genes like Gli1 and Ptch1.

Caption: A generalized experimental workflow for evaluating KAAD-cyclopamine's anti-tumor activity.

Conclusion and Future Directions

KAAD-cyclopamine represents a significant advancement in the development of Hedgehog pathway inhibitors. Its enhanced potency and direct mechanism of action on the Smoothened receptor make it a valuable tool for both basic research and preclinical studies. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for further investigation into its therapeutic potential.

Future research should focus on a number of key areas. Firstly, a more comprehensive evaluation of its pharmacokinetic and pharmacodynamic properties is necessary to optimize dosing and delivery strategies for various cancer types. Secondly, investigating potential mechanisms of resistance to KAAD-cyclopamine will be crucial for the development of combination therapies that can overcome or prevent drug resistance. Finally, as with other Hh pathway inhibitors, careful consideration of potential side effects is warranted, given the role of this pathway in adult tissue homeostasis. Despite these challenges, KAAD-cyclopamine and other next-generation Smo antagonists hold considerable promise for the treatment of Hh-driven cancers.

References

- 1. Inhibition of Hedgehog signaling by direct binding of cyclopamine to Smoothened - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cyclopamine-mediated hedgehog pathway inhibition depletes stem-like cancer cells in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chm.bris.ac.uk [chm.bris.ac.uk]

- 5. Hedgehog signaling pathway and its targets for treatment in basal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for KAAD-Cyclopamine in In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of KAAD-cyclopamine, a potent derivative of cyclopamine, in in vitro research. This document outlines the mechanism of action, provides detailed experimental protocols for key assays, and presents quantitative data from relevant studies.

Introduction

KAAD-cyclopamine is a synthetic derivative of cyclopamine, a naturally occurring steroidal alkaloid isolated from the plant Veratrum californicum.[1][2] Like its parent compound, KAAD-cyclopamine is a specific inhibitor of the Hedgehog (Hh) signaling pathway, a crucial pathway in embryonic development and cellular proliferation.[1][3] Aberrant activation of the Hh pathway has been implicated in the development and progression of various cancers, making it a key target for therapeutic intervention.[3] KAAD-cyclopamine exhibits significantly greater potency and improved solubility compared to cyclopamine, making it a valuable tool for in vitro studies investigating Hh pathway inhibition.

The primary molecular target of KAAD-cyclopamine is the transmembrane protein Smoothened (Smo). In the absence of the Hh ligand, the receptor Patched (Ptch) inhibits Smo activity. Binding of the Hh ligand to Ptch alleviates this inhibition, allowing Smo to activate the Gli family of transcription factors, which in turn regulate the expression of Hh target genes. KAAD-cyclopamine directly binds to the heptahelical bundle of Smo, preventing its activation and thereby blocking the downstream signaling cascade.

Quantitative Data Summary

The following tables summarize the quantitative data from various in vitro studies utilizing cyclopamine and its derivatives.

Table 1: Potency of KAAD-Cyclopamine

| Parameter | Value | Cell Line/Assay | Reference |

| IC₅₀ | 20 nM | Shh-LIGHT2 | |

| Kᴅ (dissociation constant) | 23 nM | COS-1 cells expressing Smo |

Table 2: Effects of Cyclopamine on Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Concentration(s) | Observed Effect(s) | Reference |

| Daoy | Medulloblastoma | MTT Assay | 5-10 µg/mL | Dose-dependent inhibition of cell growth (IC₅₀ ~5µg/ml at 48h) | |

| U87-MG | Glioblastoma | Reporter Assay | 5-10 µM | Significant inhibition of Hh pathway activity | |

| U87-MG | Glioblastoma | Growth Assay | 5-10 µM | 40-60% reduction in cell growth | |

| HSR-GBM1 | Glioblastoma | Neurosphere Growth | 3-10 µM | 30-75% dose-dependent inhibition of neurosphere growth | |

| HSR-GBM1 | Glioblastoma | Stem-like Cell Population | 10 µM | Significant reduction/elimination of aldehyde dehydrogenase positive and side population cells | |

| MCF-7 | Breast Cancer (ER+) | MTT Assay | 10-20 µM | Significant reduction in proliferation rate at days 3 and 6 | |

| MDA-MB-231 | Breast Cancer (ER-) | MTT Assay | 10-20 µM | Significant reduction in proliferation rate at days 3 and 6 | |

| MCF-7 | Breast Cancer (ER+) | Cell Cycle Analysis | 10-20 µM | Significant G1 phase arrest | |

| MDA-MB-231 | Breast Cancer (ER-) | Cell Cycle Analysis | 10-20 µM | Significant G1 phase arrest | |

| MCF-7, MDA-MB-231 | Breast Cancer | Transwell Invasion Assay | Not specified | Vigorous inhibition of invasion through Matrigel | |